molecular formula C16H14Cl3NOS B12617855 C16H14Cl3NOS

C16H14Cl3NOS

Cat. No.: B12617855
M. Wt: 374.7 g/mol
InChI Key: BOTKDOSHXLNPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide typically involves the reaction of 2-methylbenzoyl chloride with 2,2,2-trichloro-1-(phenylsulfanyl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, using reagents such as or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide: shares structural similarities with other benzamide derivatives and trichloromethyl compounds.

    2-methylbenzoyl chloride: and are key intermediates in its synthesis.

Uniqueness

The uniqueness of 2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14Cl3NOS

Molecular Weight

374.7 g/mol

IUPAC Name

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C16H13Cl2NOS.ClH/c17-11-3-5-15(18)14(8-11)16-6-4-12(20-16)9-19-10-13-2-1-7-21-13;/h1-8,19H,9-10H2;1H

InChI Key

BOTKDOSHXLNPFM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl

Origin of Product

United States

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